molecular formula C6H7N3O4S B12120096 N-methyl-5-nitropyridine-2-sulfonamide

N-methyl-5-nitropyridine-2-sulfonamide

Cat. No.: B12120096
M. Wt: 217.21 g/mol
InChI Key: REHZIMFJQZJWIA-UHFFFAOYSA-N
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Description

N-methyl-5-nitropyridine-2-sulfonamide is an organic compound with the molecular formula C6H7N3O4S It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position, a methyl group at the nitrogen atom, and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and methylation steps. One common method includes the reaction of 3-nitropyridine with sulfur dioxide and hydrogen sulfite to form 5-nitropyridine-2-sulfonic acid, which is then methylated to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of N-methyl-5-aminopyridine-2-sulfonamide.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-methyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    N-methyl-5-nitropyridine-2-sulfonic acid: Similar structure but lacks the sulfonamide group.

    5-nitropyridine-2-sulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness: N-methyl-5-nitropyridine-2-sulfonamide is unique due to the combination of its nitro, sulfonamide, and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

N-methyl-5-nitropyridine-2-sulfonamide

InChI

InChI=1S/C6H7N3O4S/c1-7-14(12,13)6-3-2-5(4-8-6)9(10)11/h2-4,7H,1H3

InChI Key

REHZIMFJQZJWIA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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